molecular formula C17H13F3N4O B15087998 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one CAS No. 20124-87-2

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one

Katalognummer: B15087998
CAS-Nummer: 20124-87-2
Molekulargewicht: 346.31 g/mol
InChI-Schlüssel: FKWMBTLYMSRLML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which plays a significant role in its reactivity and applications.

Vorbereitungsmethoden

The synthesis of 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one typically involves multiple steps, starting with the preparation of the core pyrazolone structureCommon synthetic routes include radical trifluoromethylation, which has been extensively studied for its efficiency and selectivity . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yields and purity.

Analyse Chemischer Reaktionen

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, 3-Methyl-1-phenyl-4-((3-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-5(4H)-one stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. Similar compounds include other trifluoromethyl-substituted pyrazolones and diazenyl derivatives. These compounds share some reactivity patterns but differ in their specific applications and effects .

Eigenschaften

CAS-Nummer

20124-87-2

Molekularformel

C17H13F3N4O

Molekulargewicht

346.31 g/mol

IUPAC-Name

5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-4H-pyrazol-3-one

InChI

InChI=1S/C17H13F3N4O/c1-11-15(16(25)24(23-11)14-8-3-2-4-9-14)22-21-13-7-5-6-12(10-13)17(18,19)20/h2-10,15H,1H3

InChI-Schlüssel

FKWMBTLYMSRLML-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.